1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea
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Overview
Description
1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a complex organic compound that features a methoxyphenyl group, a thiophenyl-pyridinyl moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the appropriate methoxyphenyl and thiophenyl-pyridinyl precursors. These are then subjected to urea formation reactions under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the urea bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the original compound, while reduction could lead to the formation of reduced analogs.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with biological targets.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea involves its interaction with molecular targets within a biological system. This could include binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-(pyridin-3-ylmethyl)urea: Lacks the thiophenyl group, which may affect its chemical properties and applications.
1-(2-Methoxyphenyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea: Contains a furan ring instead of a thiophene ring, which could influence its reactivity and biological activity.
Uniqueness
1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is unique due to the presence of both the methoxyphenyl and thiophenyl-pyridinyl groups. This combination of functional groups can impart specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-16-6-3-2-5-15(16)21-18(22)20-11-13-9-14(12-19-10-13)17-7-4-8-24-17/h2-10,12H,11H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDZZZISKBQPGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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